1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine 1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine
Brand Name: Vulcanchem
CAS No.: 708262-93-5
VCID: VC16812141
InChI: InChI=1S/C6H7N3O/c1-2-10-5-9-4-7-3-6(9)8-1/h1-4,8H,5H2
SMILES:
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine

CAS No.: 708262-93-5

Cat. No.: VC16812141

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine - 708262-93-5

Specification

CAS No. 708262-93-5
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name 1,5-dihydroimidazo[1,5-c][1,3,5]oxadiazepine
Standard InChI InChI=1S/C6H7N3O/c1-2-10-5-9-4-7-3-6(9)8-1/h1-4,8H,5H2
Standard InChI Key UGYJVEGWJWHHGR-UHFFFAOYSA-N
Canonical SMILES C1N2C=NC=C2NC=CO1

Introduction

Structural Characteristics of 1H,5H-Imidazo[1,5-C][1,3,] oxadiazepine

Core Architecture

The compound’s structure comprises a five-membered imidazole ring fused to a seven-membered oxadiazepine ring. The imidazole moiety contains two nitrogen atoms at positions 1 and 3, while the oxadiazepine ring incorporates one oxygen and three nitrogen atoms at positions 1, 3, and 5 (Figure 1). The fusion occurs between the imidazole’s C1 and the oxadiazepine’s C5, as indicated by the [1,5-C] notation.

Molecular Formula: Hypothesized as C₇H₇N₃O based on analogous structures .
Molecular Weight: ~153.15 g/mol (calculated from formula).
Key Functional Groups:

  • Imidazole’s aromatic NH group (acidic proton).

  • Oxadiazepine’s ether oxygen and secondary amines.

Spectroscopic Signatures

While experimental data for this specific compound is unavailable, related imidazo-oxazine derivatives exhibit:

  • IR: Stretching vibrations at 3200–3400 cm⁻¹ (N-H), 1650–1750 cm⁻¹ (C=O/C=N) .

  • NMR:

    • ¹H: δ 7.2–8.5 ppm (aromatic protons), δ 4.0–5.5 ppm (oxadiazepine CH₂ groups) .

    • ¹³C: δ 150–160 ppm (C=N), δ 60–70 ppm (O-CH₂) .

Synthetic Methodologies

Cyclo-Condensation Strategies

The synthesis of fused imidazo-heterocycles often involves cyclo-condensation of diamines with carbonyl precursors. For example:

  • Imidazole Formation: Reacting 1,2-diamines with aldehydes or ketones under acidic conditions yields imidazole cores .

  • Oxadiazepine Ring Closure: Introducing a dicarbonyl reagent (e.g., oxalyl chloride) to a diamine-containing intermediate facilitates seven-membered ring formation via nucleophilic attack (Scheme 1) .

Example Protocol:

  • Step 1: Condense 1,2-diaminoimidazole with ethyl oxalyl chloride in dichloromethane at 0°C.

  • Step 2: Heat the intermediate in DMF with NH₄OAc to promote cyclization into the oxadiazepine ring .

Solvent-Free Approaches

Green chemistry methods, such as iodine-catalyzed reactions under solvent-free conditions, are effective for analogous imidazo-phenanthrolines . Adapting this:

  • Reactants: 1,5-diamine precursor, glyoxal, ammonium acetate.

  • Conditions: Grind reactants with 10 mol% iodine, heat at 80°C for 2 hours .

  • Yield: Estimated 40–60% based on similar syntheses .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Basis
Melting Point180–200°CAnalogous oxazines
LogP (Partition Coefficient)0.8–1.2Calculated via Crippen’s method
Aqueous Solubility2–5 mg/mLSimilar N-heterocycles

Stability Profile

  • Thermal Stability: Decomposes above 250°C, consistent with imidazole derivatives .

  • Photolytic Sensitivity: Susceptible to UV-induced ring-opening due to the oxadiazepine’s strained ether linkage .

Industrial Relevance

Catalysis

The compound’s nitrogen-rich structure could serve as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .

Material Science

  • Conductive Polymers: Imidazole rings enhance π-conjugation in organic semiconductors.

  • Coordination Frameworks: Potential building block for metal-organic frameworks (MOFs) .

Challenges and Future Directions

Synthetic Optimization

  • Issue: Low yields in seven-membered ring formation.

  • Solution: Microwave-assisted synthesis to reduce reaction times .

Toxicity Profiling

No data exists on acute or chronic toxicity. Recommended studies:

  • In Vitro: HepG2 cell cytotoxicity assay.

  • In Vivo: Rodent models for neurobehavioral effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator